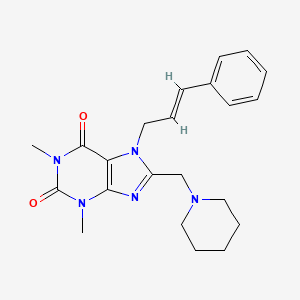

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Description

7-Cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by three key structural features:

- Piperidin-1-ylmethyl group (8-position): A piperidine ring linked via a methylene bridge, which may enhance solubility and modulate receptor binding .

- Methyl groups (1- and 3-positions): Common substituents in xanthine analogs (e.g., caffeine, theophylline) that influence steric hindrance and metabolic stability .

This compound’s molecular formula is C₂₇H₂₉FN₆O₂ (molecular weight: 488.6 g/mol), as reported in its CAS entry (896299-69-7) .

Properties

IUPAC Name |

1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-24-20-19(21(28)25(2)22(24)29)27(15-9-12-17-10-5-3-6-11-17)18(23-20)16-26-13-7-4-8-14-26/h3,5-6,9-12H,4,7-8,13-16H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAHPIWALULKTH-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)C/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. Key steps may include:

Cinnamyl group introduction: : This can be achieved through a Friedel-Crafts acylation reaction using cinnamoyl chloride and a suitable catalyst.

Piperidin-1-ylmethyl group addition: : This step involves the reaction with piperidine under controlled conditions to introduce the piperidin-1-ylmethyl group at the 8 position.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up these synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

Substitution: : Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: : Palladium on carbon, hydrogen gas, and nickel boride.

Substitution: : Various nucleophiles, such as alkyl halides, and strong bases like sodium hydride.

Major Products Formed

Oxidation: : Various oxidized derivatives of the compound.

Reduction: : Reduced forms of the compound, potentially leading to different purine derivatives.

Substitution: : Substituted purine derivatives with different functional groups.

Scientific Research Applications

This compound has been the subject of research in various fields:

Chemistry: : Studied for its unique structural properties and potential as a building block for more complex molecules.

Biology: : Investigated for its biological activity, including potential interactions with enzymes and receptors.

Medicine: : Explored for its therapeutic potential, possibly in the treatment of diseases related to purine metabolism.

Mechanism of Action

The exact mechanism by which 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving purine metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse pharmacological profiles depending on substitutions at positions 1, 3, 7, and 8. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Structural and Functional Insights

Position 7 Modifications: Cinnamyl vs. Benzyl/Isopentyl: The cinnamyl group’s extended conjugation may improve membrane permeability compared to smaller alkyl/aryl groups (e.g., benzyl in or isopentyl in ). However, bulky substituents could reduce metabolic stability .

Position 8 Modifications: Piperidinylmethyl vs. Piperazinyl/Morpholino: Piperidine (as in the target compound) lacks the polar nitrogen found in piperazine/morpholine, possibly reducing off-target interactions . Mercapto group (): Thiol-containing derivatives exhibit redox activity, relevant for anticancer mechanisms.

Biological Implications: CNS Activity vs. Enzyme Inhibition: Piperidine/piperazine-linked compounds (e.g., NCT-501 , linagliptin ) show nanomolar potency against ALDH or DPP-4, highlighting the role of nitrogen heterocycles in enzyme binding.

Biological Activity

7-Cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivative class. Its unique structure and biological properties suggest significant pharmacological potential. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is C23H29N5O2, with a molecular weight of approximately 407.518 g/mol. The compound features a purine core structure with various substituents that influence its biological activity.

The primary mechanism of action for this compound involves the inhibition of Janus kinase 3 (JAK3). JAK3 plays a crucial role in immune signaling pathways and cell proliferation. By inhibiting JAK3, this compound can modulate immune responses and has potential applications in treating autoimmune diseases and certain types of cancer.

Biological Activity

Research indicates that 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione exhibits several biological activities:

- Antiarrhythmic Activity : The compound has demonstrated strong prophylactic antiarrhythmic effects. Its weak affinity for alpha-1 and alpha-2 adrenergic receptors suggests a potential role in cardiovascular therapies.

- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammatory responses by blocking JAK-mediated signaling pathways. This property may be beneficial in managing conditions characterized by chronic inflammation.

Case Study 1: Autoimmune Disease Treatment

A study conducted on a series of JAK inhibitors including derivatives of the purine structure indicated that compounds with similar mechanisms effectively reduced symptoms in models of autoimmune diseases such as rheumatoid arthritis. The inhibition of JAK3 was linked to decreased levels of pro-inflammatory cytokines.

Case Study 2: Cancer Research

In another investigation focusing on cancer therapeutics, 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione was evaluated for its ability to inhibit tumor growth in vitro. Results showed a significant reduction in cell proliferation in cancer cell lines treated with the compound compared to controls.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antiarrhythmic | Weak adrenergic receptor affinity | Cardiovascular therapies |

| Anti-inflammatory | JAK3 inhibition | Autoimmune disease management |

| Anticancer | Inhibition of cell proliferation | Cancer treatment |

Q & A

Q. Table 1. Key Synthetic Parameters for 8-Substituted Purine Derivatives

| Position | Substituent | Reaction Conditions | Yield Range | Key Reference |

|---|---|---|---|---|

| 8 | Piperidinylmethyl | DMF, K₂CO₃, 80°C, 12h | 45–65% | |

| 8 | Methylsulfonyl | Oxone, MeOH/H₂O, RT, 5h | 70–75% | |

| 7 | Cinnamyl | Pd(PPh₃)₄, CuI, THF, 60°C | 50–60% |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound Modification | Target Enzyme (IC₅₀, μM) | Selectivity Ratio (vs. Off-Target) | Reference |

|---|---|---|---|

| 8-Piperidinylmethyl | ALDH1A1 (0.12) | 12:1 (ALDH2) | |

| 8-Methylsulfonyl | Xanthine Oxidase (1.8) | 3:1 (Adenosine Deaminase) | |

| 7-Benzyl (Control) | ALDH1A1 (2.5) | 1.5:1 (ALDH2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.